Elevated Lipophilicity vs. Unsubstituted Indolebutylamine Baseline
The target compound exhibits a computed logP of 4.229 (ZINC database), compared to a logP of approximately 1.9 for the unsubstituted 4-(1H-indol-3-yl)butan-1-amine (tryptamine) baseline. This represents a ΔlogP of approximately +2.3, equating to a theoretical >100-fold difference in octanol-water partition coefficient [1]. By comparison, the widely studied dopamine autoreceptor agonist EMD 23448 (3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl]indole), which incorporates a more polar tetrahydropyridyl moiety, is expected to exhibit intermediate lipophilicity. The 5-n-butyl substituent is the primary driver of this elevated logP, as supported by QSAR studies showing that alkyl substitution at position 5 systematically increases indole scaffold lipophilicity [2].
Baseline (tryptamine): ~1.9
ΔlogP ≈ +2.3 (~200-fold partition coefficient difference)
| Evidence Dimension | Octanol-water partition coefficient (computed logP) |
|---|---|
| Target Compound Data | logP = 4.229 |
| Comparator Or Baseline | 4-(1H-indol-3-yl)butan-1-amine (tryptamine): logP ≈ 1.9 |
| Quantified Difference | ΔlogP ≈ +2.3 (theoretical ~200-fold higher lipophilicity) |
| Conditions | Computed logP values from ZINC database using consistent algorithmic method |
Why This Matters
Higher logP directly predicts enhanced membrane permeability and blood-brain barrier penetration, making this compound more suitable for CNS-targeted research applications than low-logP indolebutylamines, while also necessitating different solubilization and formulation approaches (e.g., DMSO stock solutions rather than aqueous buffers).
- [1] ZINC Database. ZINC000001490535 (target compound, logP 4.229); ZINC000000895006 (4-(1H-indol-3-yl)butan-1-amine, logP computed). View Source
- [2] Wu, P., et al. (2023). Research progress on the structure and biological diversities of 2-phenylindole derivatives. Bioorganic Chemistry, 106342. Reviewing SAR of indole substitutions on physicochemical and pharmacological properties. View Source
